molecular formula C9H12Cl3N3 B6220900 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride CAS No. 2758002-20-7

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride

Cat. No. B6220900
CAS RN: 2758002-20-7
M. Wt: 268.6
InChI Key:
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Description

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride (1-CMP-DHC) is an important synthetic molecule used in a variety of scientific and medical research applications. 1-CMP-DHC is a synthetic derivative of imidazole, a heterocyclic aromatic compound found in many natural products and pharmaceuticals. It has been used as a model compound for studying the structure, reactivity, and properties of imidazole-containing molecules. 1-CMP-DHC has also been used in a variety of biochemical and physiological studies, including those related to drug metabolism and the study of enzyme-catalyzed reactions.

Mechanism of Action

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a synthetic molecule that is structurally similar to imidazole. It is believed to act as an inhibitor of enzymes, particularly those involved in drug metabolism. It is thought to interact with the active site of enzymes, blocking their activity.
Biochemical and Physiological Effects
1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has been used in biochemical and physiological studies to study the effects of enzyme inhibition. In particular, it has been used to study the effects of enzyme inhibition on drug metabolism. It has also been used to study the effects of enzyme inhibition on the expression of genes involved in drug metabolism.

Advantages and Limitations for Lab Experiments

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a useful model compound for studying the structure, reactivity, and properties of imidazole-containing molecules. It is easy to synthesize, and can be isolated in good yield. However, it is important to note that 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is a synthetic compound and may not accurately reflect the properties of naturally occurring imidazole-containing molecules.

Future Directions

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has potential applications in the development of new drugs and drug delivery systems. It could be used to study the effects of enzyme inhibition on drug metabolism and the expression of genes involved in drug metabolism. It could also be used to study the structure and reactivity of imidazole-containing molecules, as well as the development of new drugs and drug delivery systems. Additionally, 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride could be used to study the effects of enzyme inhibition on other biological processes, such as cell signaling and gene expression.

Synthesis Methods

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride is synthesized from the reaction between 7-chloro-2-methylimidazo[1,2-a]pyridine and dihydrochloride. The reaction is carried out in a solvent such as acetonitrile, and the product is isolated by column chromatography. The synthesis of 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has been reported to be a simple and efficient procedure, yielding a pure product in good yield.

Scientific Research Applications

1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has been used extensively in scientific research, particularly in the study of enzyme-catalyzed reactions. It has been used as a model compound to study the structure, reactivity, and properties of imidazole-containing molecules. 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride has also been used in the study of drug metabolism, as well as in the development of new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride' involves the reaction of 7-chloro-2-methylimidazo[1,2-a]pyridine with formaldehyde and ammonium chloride, followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": ["7-chloro-2-methylimidazo[1,2-a]pyridine", "formaldehyde", "ammonium chloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 7-chloro-2-methylimidazo[1,2-a]pyridine with formaldehyde and ammonium chloride in the presence of a suitable solvent to form 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanol.", "Step 2: Reduce 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanol with sodium borohydride in the presence of a suitable solvent to form 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine.", "Step 3: Quaternize 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine with hydrochloric acid to form 1-{7-chloro-2-methylimidazo[1,2-a]pyridin-3-yl}methanamine dihydrochloride."] }

CAS RN

2758002-20-7

Molecular Formula

C9H12Cl3N3

Molecular Weight

268.6

Purity

95

Origin of Product

United States

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